Morpholine, 4-(mercaptoacetyl)-

Description

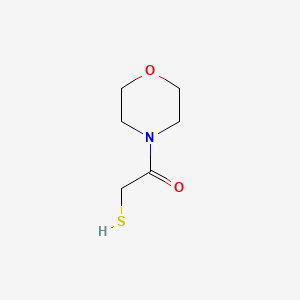

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-morpholin-4-yl-2-sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c8-6(5-10)7-1-3-9-4-2-7/h10H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUXYBBFLCGNJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358797 | |

| Record name | Morpholine, 4-(mercaptoacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94592-26-4 | |

| Record name | Morpholine, 4-(mercaptoacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Morpholine, 4 Mercaptoacetyl

Precursor Synthesis and Derivatization Approaches

The primary route to synthesizing Morpholine (B109124), 4-(mercaptoacetyl)- involves the initial preparation of a precursor molecule, which is then chemically modified to yield the final product.

Synthesis of 4-(2-Chloroacetyl)morpholine as a Key Intermediate

The cornerstone of this synthesis is the formation of 4-(2-Chloroacetyl)morpholine . This compound serves as a crucial building block for the subsequent introduction of the desired sulfur-containing moiety.

The most common method for preparing 4-(2-Chloroacetyl)morpholine is through the acylation of Morpholine with Chloroacetyl chloride . jocpr.com This reaction is typically carried out in a suitable solvent, such as diethyl ether, and in the presence of a base like triethylamine (B128534) to neutralize the hydrogen chloride byproduct. jocpr.com The reaction is generally performed at a reduced temperature, between 5-10°C, and requires several hours of stirring to ensure complete conversion. jocpr.com Following the reaction, the mixture is often poured into ice water to precipitate the solid product, which can then be purified by recrystallization from a solvent mixture like ethanol (B145695) and water. jocpr.com

Table 1: Reaction Conditions for the Synthesis of 4-(2-Chloroacetyl)morpholine

| Parameter | Value | Reference |

| Reactants | Morpholine, Chloroacetyl chloride | jocpr.com |

| Solvent | Diethyl ether | jocpr.com |

| Base | Triethylamine | jocpr.com |

| Temperature | 5-10°C | jocpr.com |

| Reaction Time | 6 hours, then 24 hours at room temperature | jocpr.com |

| Work-up | Poured into crushed ice | jocpr.com |

| Purification | Recrystallization from ethanol/water | jocpr.com |

The reaction proceeds via a nucleophilic acyl substitution mechanism. jocpr.com The nitrogen atom of the Morpholine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of Chloroacetyl chloride . jocpr.com This initial attack forms a tetrahedral intermediate. Subsequently, the chloride ion is eliminated as a leaving group, and the protonated nitrogen is deprotonated by the base (triethylamine), resulting in the formation of the stable amide product, 4-(2-Chloroacetyl)morpholine . jocpr.com The lone pair of electrons on the nitrogen atom of morpholine is crucial for its nucleophilic character. chemguide.co.uk

Introduction of the Mercaptoacetyl Moiety

With the 4-(2-Chloroacetyl)morpholine intermediate in hand, the next step is to introduce the mercaptoacetyl group.

The most direct approach to forming the mercaptoacetyl group is through a nucleophilic substitution reaction. In this strategy, a thiol-containing reagent displaces the chloride on the acetyl group of 4-(2-Chloroacetyl)morpholine . A common reagent for this purpose is sodium hydrosulfide (B80085) (NaSH) or a similar sulfur nucleophile. The sulfur atom attacks the carbon bearing the chlorine, leading to the formation of a new carbon-sulfur bond and the displacement of the chloride ion. This reaction is typically carried out in a polar aprotic solvent.

While direct substitution is a primary method, other thioacetylation strategies exist in organic synthesis. For instance, one could envision a two-step process involving the conversion of the chloroacetyl group to a different leaving group, followed by reaction with a thiol. However, for the synthesis of Morpholine, 4-(mercaptoacetyl)- , the direct nucleophilic substitution with a sulfur nucleophile on 4-(2-Chloroacetyl)morpholine remains the most straightforward and commonly implied method based on the established reactivity of the precursor. Broader thioacetylation methods often involve the use of thioacids or other sulfur-transfer reagents, but these are less direct for this specific transformation. organic-chemistry.org

Advanced Synthetic Pathways and Innovations

The development of novel synthetic routes is driven by the need for greater efficiency, sustainability, and access to diverse molecular architectures. For a molecule like Morpholine, 4-(mercaptoacetyl)-, which combines two distinct functional scaffolds, advanced synthetic strategies offer significant advantages over more traditional, multi-step approaches. These innovative pathways often lead to higher yields, reduced waste, and the potential for creating libraries of related compounds for further investigation.

Green Chemistry Principles in Morpholine Derivatization

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. rsc.org The synthesis of morpholine derivatives is an area where these principles can be effectively applied. Traditional methods for creating the N-acyl bond in Morpholine, 4-(mercaptoacetyl)- might involve the use of hazardous solvents and reagents. Green chemistry approaches seek to replace these with more environmentally benign alternatives.

One key aspect is the use of greener solvents. For instance, the synthesis of N-formylmorpholine has been achieved in high yields under solvent-free conditions, highlighting the potential to eliminate organic solvents from the acylation step. ajgreenchem.comajgreenchem.com Furthermore, deep eutectic solvents (DESs), which are biodegradable and have low toxicity, have been successfully employed as both the solvent and catalyst in the synthesis of thioamides. rsc.orgrsc.org The application of such a solvent system to the reaction of an activated morpholine with a sulfur source could significantly improve the green credentials of the synthesis of Morpholine, 4-(mercaptoacetyl)-.

Another principle of green chemistry is the use of renewable feedstocks. While not directly applicable to the synthesis of Morpholine, 4-(mercaptoacetyl)- from simple starting materials, the broader trend towards bio-based solvents and reagents is an important consideration for the future of chemical synthesis. mdpi.com The development of one- or two-step, redox-neutral protocols for the synthesis of morpholines from 1,2-amino alcohols using reagents like ethylene (B1197577) sulfate (B86663) also represents a significant step forward in terms of environmental and safety benefits compared to traditional methods. chemrxiv.orgnih.gov

The following table summarizes some green chemistry approaches applicable to the synthesis of morpholine derivatives:

| Green Chemistry Approach | Application in Morpholine Derivatization | Potential Benefit for Morpholine, 4-(mercaptoacetyl)- Synthesis |

| Use of Greener Solvents | Synthesis of N-formylmorpholine under solvent-free conditions. ajgreenchem.comajgreenchem.com | Reduction or elimination of hazardous organic solvents. |

| Biodegradable Solvents/Catalysts | Use of deep eutectic solvents (DESs) for thioamide synthesis. rsc.orgrsc.org | Improved sustainability and reduced environmental impact. |

| Atom Economy | One- or two-step synthesis of morpholines from 1,2-amino alcohols. chemrxiv.orgnih.gov | Reduced waste and increased efficiency. |

| Renewable Feedstocks | General trend towards bio-based solvents and reagents. mdpi.com | Long-term sustainability of the chemical industry. |

Catalytic Approaches for Carbon-Sulfur Bond Formation

The formation of the carbon-sulfur bond is a critical step in the synthesis of Morpholine, 4-(mercaptoacetyl)-. Traditional methods for this transformation often require harsh reaction conditions. Modern catalytic approaches, particularly those employing transition metals, offer milder and more efficient alternatives. nih.gov

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming C-S bonds. nih.gov Palladium-catalyzed coupling of thiols with aryl halides is a well-established method, and similar strategies could be adapted for the synthesis of the target molecule. nih.gov This would likely involve the reaction of a pre-formed N-(haloacetyl)morpholine with a thiol in the presence of a palladium catalyst. Copper-catalyzed systems are also of great interest as copper is a more abundant and less expensive metal. acsgcipr.org

The general mechanism for metal-catalyzed thiolation involves the oxidative addition of the metal catalyst to an aryl or alkyl halide, followed by coordination of the thiol and subsequent reductive elimination to yield the thioether product. acsgcipr.org The choice of ligand is crucial for the success of these reactions, with phosphine-based ligands being common for palladium catalysis. acsgcipr.org

The table below outlines some catalytic systems that could be adapted for the synthesis of Morpholine, 4-(mercaptoacetyl)-:

| Catalyst System | Reactants | Potential Application |

| Palladium/Phosphine Ligand | N-(haloacetyl)morpholine and a thiol | Catalytic C-S bond formation under relatively mild conditions. |

| Copper/Nitrogen Ligand | N-(haloacetyl)morpholine and a thiol | A more sustainable and cost-effective alternative to palladium. |

| Dual-Metal Catalysis (e.g., Pd/Cu) | N-(haloacetyl)morpholine and a thiol | May offer enhanced reactivity or selectivity. |

Multi-Component Reactions for Concurrent Functionalization

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are highly efficient synthetic strategies. chemistryforsustainability.org The Ugi four-component reaction (U-4CR) is a prominent example, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgorganic-chemistry.org

A variation of the Ugi reaction could potentially be employed for the synthesis of Morpholine, 4-(mercaptoacetyl)-. For instance, a modified Ugi reaction where the carboxylic acid component is replaced by a thiocarboxylic acid could directly lead to the formation of a thioamide. Alternatively, the intermediate nitrilium ion in a Ugi-type reaction can be trapped by other nucleophiles, including thiols or hydrogen sulfide, which could be a pathway to introduce the mercaptoacetyl moiety. nih.gov

The development of a multi-component reaction for the synthesis of Morpholine, 4-(mercaptoacetyl)- would offer significant advantages in terms of step economy and diversity-oriented synthesis, allowing for the rapid generation of a library of related compounds for screening purposes. mdpi.com For example, a one-pot synthesis of morpholine-2-thione derivatives has been achieved through a multicomponent reaction of nitromethane, carbon disulfide, and aziridine. iau.ir While not directly applicable to the target molecule, this demonstrates the potential of MCRs in constructing complex morpholine-containing heterocycles.

Optimization of Reaction Conditions and Yield Efficiency

The efficiency and yield of a synthetic route are critically dependent on the optimization of reaction conditions. For the synthesis of Morpholine, 4-(mercaptoacetyl)-, which can be prepared by reacting 4-(2-chloroacetyl)morpholine with a thiol, several parameters can be adjusted to maximize the yield and purity of the product.

Kinetic studies of the reaction between N-phenylchloroacetamide and thiols have shown that the reaction proceeds via a concerted SN2 mechanism. researchgate.netrsc.org The rate of this reaction is influenced by the pKa of the thiol, with more nucleophilic thiolates reacting faster. researchgate.netrsc.org This suggests that the pH of the reaction medium will be a critical parameter to control, as it will determine the concentration of the more reactive thiolate anion.

Temperature is another important factor. While higher temperatures generally increase the reaction rate, they can also lead to the formation of side products and decomposition of the desired product. Therefore, finding the optimal temperature that balances reaction speed and product stability is crucial. The concentration of the reactants also plays a role, with higher concentrations often leading to faster reactions, but potentially also to solubility issues or increased side reactions. wikipedia.org

The choice of solvent can also have a significant impact on the reaction outcome. Polar, aprotic solvents are often used for SN2 reactions. wikipedia.org The use of a phase-transfer catalyst could be beneficial if the reaction is performed in a biphasic system.

The following table summarizes key parameters for the optimization of the reaction between a chloroacetamide and a thiol:

| Parameter | Effect on Reaction | Optimization Strategy |

| pH | Affects the concentration of the nucleophilic thiolate anion. | Adjust the pH to maximize the concentration of the thiolate without causing degradation of reactants or products. |

| Temperature | Influences the reaction rate and the formation of byproducts. | Screen a range of temperatures to find the optimal balance between reaction speed and selectivity. |

| Concentration | Affects the reaction rate and can influence side reactions. | Optimize the concentration of reactants to achieve a reasonable reaction time while minimizing byproduct formation. |

| Solvent | Can affect the solubility of reactants and the rate of the SN2 reaction. | Select a solvent that provides good solubility for all reactants and favors the desired reaction pathway. |

| Catalyst | A phase-transfer catalyst may be beneficial in biphasic systems. | If applicable, screen different phase-transfer catalysts to improve the reaction rate. |

Chemical Reactivity and Derivatization of Morpholine, 4 Mercaptoacetyl

Reactivity of the Thiol Group (-SH)

The thiol, or sulfhydryl, group (-SH) is the most reactive part of the Morpholine (B109124), 4-(mercaptoacetyl)- molecule. Its reactivity is largely defined by the nucleophilicity of the sulfur atom and its susceptibility to oxidation. The thiol group's ability to be deprotonated to the more reactive thiolate anion enhances its nucleophilic character. nih.gov

Thiol-Disulfide Exchange Reactions and Biological Relevance

Thiol-disulfide exchange is a characteristic reaction of thiols, involving the reaction of a thiol with a disulfide bond (-S-S-) to form a new disulfide and a new thiol. nih.gov This reaction is of considerable importance in biological systems, where it is involved in protein folding, regulation of enzyme activity, and antioxidant defense mechanisms. nih.govnih.gov

The thiol group of Morpholine, 4-(mercaptoacetyl)- can participate in such exchanges. For instance, it can react with a biological disulfide, such as the oxidized form of glutathione (B108866) (GSSG), to form a mixed disulfide and a molecule of glutathione (GSH). nih.gov This reactivity underscores its potential to interact with and modulate biological redox systems. The general mechanism for thiol-disulfide exchange involves the nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond. nih.gov

The biological relevance of such reactions is significant. Thiol-containing compounds can act as antioxidants by reducing damaging reactive oxygen species (ROS) and can help maintain the cellular redox balance by regenerating other antioxidant molecules. nih.gov

Nucleophilic Additions and Substitutions Involving the Sulfhydryl Moiety

The sulfur atom of the thiol group in Morpholine, 4-(mercaptoacetyl)- is a potent nucleophile, particularly in its thiolate form. masterorganicchemistry.com This allows it to participate in a range of nucleophilic addition and substitution reactions.

In nucleophilic addition reactions, the thiol can add across carbon-carbon double or triple bonds, particularly those that are activated by an adjacent electron-withdrawing group (a Michael addition). It can also add to carbonyl groups of aldehydes and ketones. youtube.com

In nucleophilic substitution reactions, the thiolate anion can displace a leaving group from an alkyl halide or other suitable electrophile to form a thioether. masterorganicchemistry.com This reaction is analogous to the Williamson ether synthesis. masterorganicchemistry.com

| Reaction Type | Electrophile | Product Type |

| Nucleophilic Addition | α,β-Unsaturated carbonyl | Thioether |

| Nucleophilic Substitution | Alkyl halide | Thioether |

Oxidation Pathways and Products of the Thiol Group

The thiol group of Morpholine, 4-(mercaptoacetyl)- is susceptible to oxidation by various oxidizing agents. The nature of the oxidation product depends on the strength of the oxidant and the reaction conditions. researchgate.net

Mild oxidizing agents, such as iodine (I2) or hydrogen peroxide (H2O2) in controlled conditions, typically oxidize the thiol to a disulfide, forming 4,4'-(dithiodiacetyl)dimorpholine. masterorganicchemistry.com This reaction involves the formation of a sulfenic acid (R-SOH) intermediate which then reacts with another thiol molecule to yield the disulfide. nih.gov

Stronger oxidizing agents can further oxidize the sulfur atom to higher oxidation states, such as sulfinic acids (R-SO2H) and sulfonic acids (R-SO3H). researchgate.net These higher oxidation states are generally considered to be irreversible in biological systems, with some exceptions. nih.gov

| Oxidizing Agent | Oxidation Product |

| Mild (e.g., I2, H2O2) | Disulfide |

| Strong (e.g., KMnO4, HNO3) | Sulfinic acid, Sulfonic acid |

Formation of Thioesters and Thioethers

As mentioned previously, the nucleophilic nature of the thiol group enables the formation of thioethers through reaction with electrophiles like alkyl halides. masterorganicchemistry.comacsgcipr.org

Thioesters can be synthesized from Morpholine, 4-(mercaptoacetyl)- through several routes. One common method is the reaction of the thiol with a carboxylic acid in the presence of a dehydrating agent, or with a more reactive carboxylic acid derivative such as an acyl chloride or an acid anhydride. wikipedia.org The formation of thioesters is a key reaction in various biochemical pathways, where they act as activated acyl-group carriers, for example, in the form of acetyl-CoA. libretexts.org

Reactivity of the Amide Linkage (-CO-N-)

The amide linkage in Morpholine, 4-(mercaptoacetyl)- is a relatively stable functional group. Its reactivity is considerably lower than that of the thiol group.

Hydrolytic Stability and Degradation Pathways

Amide bonds are generally resistant to hydrolysis, requiring harsh conditions such as strong acids or bases and elevated temperatures to be cleaved. nih.gov Under physiological conditions (neutral pH and 37°C), the amide bond in Morpholine, 4-(mercaptoacetyl)- is expected to be quite stable.

However, over extended periods or under specific enzymatic catalysis, hydrolysis can occur, leading to the cleavage of the amide bond to yield morpholine and mercaptoacetic acid. The degradation of the morpholine ring itself is a complex process that can be initiated by microbial action, often involving initial cleavage of a C-N bond. nih.gov

| Condition | Degradation Products |

| Strong Acid/Base, Heat | Morpholine, Mercaptoacetic acid |

| Microbial Degradation | Various, including ring-opened products nih.gov |

Amidolysis and Transamidation Reactions

The amide bond in Morpholine, 4-(mercaptoacetyl)- is a key functional group that can undergo cleavage through amidolysis or be exchanged via transamidation. These reactions are fundamental in modifying the morpholine-containing portion of the molecule.

Amidolysis, the cleavage of the amide bond by a nucleophile, typically requires harsh conditions such as strong acid or base and high temperatures. However, enzymatic catalysis can achieve this under milder, more biologically relevant conditions.

Transamidation, the substitution of the morpholine moiety with another amine, presents a more direct route to novel derivatives. This reaction is often an equilibrium process, and strategies are required to drive it to completion. nih.gov The use of catalysts, such as metal salts or organocatalysts, can facilitate this transformation. nih.gov For secondary amines like morpholine, the reactivity in transamidation reactions can be lower compared to primary amines, potentially necessitating higher temperatures or more active catalysts to achieve acceptable yields. nih.gov The reaction mechanism generally involves the activation of the amide carbonyl group to make it more susceptible to nucleophilic attack by the incoming amine. jocpr.com

Reactivity of the Morpholine Ring System

The morpholine ring, while generally stable, exhibits reactivity that is influenced by its substituents. The electronic nature of the 4-substituent and the stereochemistry of the ring itself play crucial roles in its chemical behavior.

Electronic Effects of the 4-Substitution on Ring Reactivity

The 4-(mercaptoacetyl)- substituent significantly influences the electronic properties of the morpholine ring. The nitrogen atom of the morpholine is part of an amide linkage, which delocalizes the nitrogen's lone pair of electrons into the carbonyl group. This delocalization reduces the nucleophilicity and basicity of the morpholine nitrogen compared to an unsubstituted morpholine.

This electronic effect has implications for reactions involving the morpholine ring. For instance, N-alkylation or other reactions targeting the morpholine nitrogen would be more challenging. Conversely, the electron-withdrawing nature of the acetyl group can influence the reactivity of the C-H bonds adjacent to the nitrogen atom. The ability of substituents to modulate the electronic properties of heterocyclic rings is a well-established principle in medicinal chemistry, often exploited to fine-tune the reactivity and biological activity of molecules. nih.govnih.gov

Stereochemical Influence on Molecular Interactions

The morpholine ring exists in a chair conformation, and the substituents on the ring can adopt either axial or equatorial positions. While Morpholine, 4-(mercaptoacetyl)- itself is achiral, the introduction of substituents on the morpholine ring can create stereocenters. The stereochemistry of these substituents can have a profound impact on how the molecule interacts with its environment, including other molecules and biological targets. nih.govbham.ac.uk

The spatial arrangement of functional groups, dictated by the stereochemistry of the morpholine ring, can influence non-covalent interactions such as hydrogen bonding and steric hindrance. nih.gov For example, the orientation of a substituent could either facilitate or impede the approach of a reactant or the binding to a protein. The study of stereochemical effects is critical in understanding and predicting the behavior of molecules in complex systems. rsc.org

Synthesis of Advanced Derivatives and Conjugates

The unique combination of a reactive thiol group and a modifiable morpholine scaffold makes Morpholine, 4-(mercaptoacetyl)- an excellent starting material for the synthesis of more complex molecules and conjugates.

Conjugation Strategies with Molecular Probes for Mechanistic Chemical Biology

The thiol group of Morpholine, 4-(mercaptoacetyl)- is a prime target for conjugation with a variety of molecular probes. Thiol-maleimide chemistry is a widely used and efficient method for forming stable thioether bonds under mild, physiologically compatible conditions (pH 6.5-7.5). nih.gov This makes it an ideal strategy for labeling proteins and other biomolecules. nih.gov

Other conjugation strategies targeting thiols include the use of iodoacetamides and vinyl sulfones. These methods allow for the covalent attachment of fluorescent dyes, biotin (B1667282) tags, or other reporter molecules, enabling the study of the parent molecule's localization, interactions, and fate in biological systems.

Interactive Table 1: Thiol-Reactive Conjugation Chemistries

| Reagent Class | Reactive Group | Resulting Linkage | pH Range | Key Features |

| Maleimides | Maleimide (B117702) | Thioether | 6.5 - 7.5 | High specificity and efficiency. nih.gov |

| Haloacetyls | Iodoacetamide, Bromoacetamide | Thioether | 7.0 - 9.0 | Stable bond formation. |

| Pyridyl Disulfides | Pyridyl disulfide | Disulfide | 4.0 - 7.0 | Reversible linkage, cleavable by reducing agents. |

| Vinyl Sulfones | Vinyl sulfone | Thioether | 8.0 - 9.0 | Forms a very stable bond. |

Exploration of Metal Complexation via the Sulfur Atom

The sulfur atom of the thiol group is a soft Lewis base and has a strong affinity for soft Lewis acidic metal ions. This property allows Morpholine, 4-(mercaptoacetyl)- to act as a ligand for a variety of transition metals. Research on similar sulfur-containing morpholine derivatives, such as morpholine-4-carbodithioate, has shown successful complexation with a range of metals including titanium, vanadium, chromium, iron, cobalt, nickel, copper, and zinc. rsc.org

The coordination of a metal to the sulfur atom can lead to the formation of well-defined metal complexes with unique geometric and electronic properties. rsc.org These metal complexes can have applications in catalysis, materials science, and bioinorganic chemistry. The specific metal ion and the coordination environment will determine the properties and potential applications of the resulting complex.

Interactive Table 2: Potential Metal Complexes with Sulfur-Containing Morpholine Ligands

| Metal Ion | Potential Oxidation State | Coordination Number | Potential Geometry |

| Copper | Cu(II) | 4 | Square Planar |

| Zinc | Zn(II) | 4 | Tetrahedral |

| Nickel | Ni(II) | 4 | Square Planar |

| Cobalt | Co(III) | 6 | Octahedral |

| Iron | Fe(III) | 6 | Octahedral |

| Titanium | Ti(IV) | 6 | Octahedral |

Incorporation of Morpholine, 4-(mercaptoacetyl)- into Macromolecular Structures

The unique bifunctional nature of Morpholine, 4-(mercaptoacetyl)-, possessing both a reactive thiol (-SH) group and a morpholine moiety, presents intriguing possibilities for its integration into larger macromolecular architectures such as polymers and dendrimers. The thiol group, in particular, is a versatile handle for several efficient coupling chemistries, enabling the covalent linkage of this morpholine derivative as a side chain or a terminal group on a polymer backbone, or as a surface modification on dendrimers.

The primary route for incorporating Morpholine, 4-(mercaptoacetyl)- into polymers is through thiol-ene chemistry. This "click" reaction, known for its high efficiency, mild reaction conditions, and tolerance to a wide range of functional groups, involves the radical-mediated addition of a thiol to a carbon-carbon double bond (an alkene or 'ene'). In this scenario, Morpholine, 4-(mercaptoacetyl)- would serve as the thiol-containing monomer, reacting with a polymer or monomer bearing alkene functionalities. This process can be initiated either thermally or photochemically.

For instance, Morpholine, 4-(mercaptoacetyl)- can be grafted onto a pre-existing polymer that has pendant vinyl or allyl groups. The reaction would result in the morpholine-containing side chains being attached to the polymer backbone via a stable thioether linkage. The degree of functionalization can be controlled by the stoichiometry of the reactants.

Alternatively, it can be copolymerized with multifunctional ene-monomers to create crosslinked polymer networks. The resulting network would have the morpholine units distributed throughout its structure, influencing the material's bulk properties such as swelling behavior, polarity, and thermal stability.

In the context of dendrimers, which are highly branched, well-defined macromolecules, Morpholine, 4-(mercaptoacetyl)- is ideally suited for surface functionalization. Dendrimers are often synthesized to have a periphery of reactive groups. If a dendrimer is prepared with terminal alkene groups, a thiol-ene reaction with an excess of Morpholine, 4-(mercaptoacetyl)- would efficiently coat the dendrimer surface with morpholine units. This surface modification can dramatically alter the solubility and interfacial properties of the dendrimer.

The synthesis of such macromolecular structures can be approached via two main strategies for dendrimers: the divergent method, where the molecule is built from the core outwards, and the convergent method, where dendritic wedges (dendrons) are synthesized first and then attached to a central core. In either approach, the final step could involve the coupling of Morpholine, 4-(mercaptoacetyl)- to the periphery.

While specific research detailing the polymerization of Morpholine, 4-(mercaptoacetyl)- is not extensively documented in publicly available literature, the principles of thiol-ene chemistry provide a robust and predictable framework for its incorporation into macromolecular structures. The table below outlines potential reaction parameters and resulting polymer characteristics based on established thiol-ene polymerization methodologies.

| Parameter | Description | Details & Expected Outcomes |

| Macromolecular Architecture | The overall structure of the final product. | Can be linear polymers with pendant morpholine groups, crosslinked networks, or surface-functionalized dendrimers. |

| Polymerization Method | The chemical reaction used for incorporation. | Primarily thiol-ene "click" chemistry. Other possibilities include addition of the thiol to an isocyanate to form a thiourethane linkage. |

| Reactants | The starting materials for the polymerization. | Morpholine, 4-(mercaptoacetyl)- and a comonomer or polymer with alkene, acrylate (B77674), or isocyanate groups. |

| Initiator | The substance that starts the polymerization. | For radical thiol-ene reactions, a photoinitiator (e.g., DMPA) with UV light or a thermal initiator (e.g., AIBN) can be used. |

| Solvent | The medium in which the reaction is carried out. | Common organic solvents like THF, DMF, or dichloromethane, depending on the solubility of the reactants. |

| Reaction Conditions | Temperature, time, and atmosphere for the reaction. | Typically room temperature for photoinitiated reactions, or 50-80 °C for thermal initiation. Reactions are often run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol. |

| Characterization Techniques | Methods to confirm the structure and properties of the product. | NMR spectroscopy (¹H and ¹³C) to confirm the covalent attachment, FTIR spectroscopy to observe the disappearance of the S-H bond, and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity of the polymer. |

| Potential Properties | The characteristics of the resulting macromolecule. | The incorporation of the polar morpholine group is expected to increase the hydrophilicity and polarity of the resulting polymer or dendrimer, potentially influencing its solubility in aqueous media and its interaction with other polar molecules. |

Further research into the specific reaction kinetics and the properties of the resulting materials would be necessary to fully elucidate the potential of Morpholine, 4-(mercaptoacetyl)- in the field of polymer and materials science.

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations

Quantum chemical investigations offer a microscopic perspective on the intrinsic properties of Morpholine (B109124), 4-(mercaptoacetyl)-.

The electronic structure of Morpholine, 4-(mercaptoacetyl)- has been elucidated through methods like Density Functional Theory (DFT). The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the molecule's reactivity. The HOMO is primarily localized on the sulfur atom of the mercaptoacetyl group, indicating this region's propensity to donate electrons in chemical reactions. Conversely, the LUMO is distributed across the carbonyl group, suggesting its role as an electron acceptor. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Frontier Molecular Orbital (FMO) Properties of Morpholine, 4-(mercaptoacetyl)-

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are representative and can vary depending on the level of theory and basis set used in the calculation.

Analysis of the charge distribution reveals the polar nature of Morpholine, 4-(mercaptoacetyl)-. The oxygen and nitrogen atoms of the morpholine ring, along with the oxygen of the carbonyl group, exhibit partial negative charges, making them potential sites for electrophilic attack. The hydrogen atoms, particularly the one attached to the sulfur atom, carry partial positive charges.

Molecular Electrostatic Potential (MEP) maps visually represent the charge distribution. For Morpholine, 4-(mercaptoacetyl)-, the MEP shows negative potential (red and yellow regions) around the carbonyl oxygen and the morpholine oxygen and nitrogen atoms. The most positive potential (blue region) is located around the thiol hydrogen, confirming its acidic nature. These maps are invaluable for predicting intermolecular interactions, such as hydrogen bonding.

Theoretical calculations can predict spectroscopic properties, which can then be compared with experimental data for validation.

NMR: Theoretical calculations of 1H and 13C NMR chemical shifts for Morpholine, 4-(mercaptoacetyl)- generally show good agreement with experimental spectra. This allows for the precise assignment of signals to specific atoms within the molecule.

IR: The calculated infrared (IR) spectrum can predict characteristic vibrational frequencies. For instance, the C=O stretching vibration of the acetyl group and the S-H stretching of the thiol group are prominent features that can be identified.

UV-Vis: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for UV-Vis absorption. For Morpholine, 4-(mercaptoacetyl)-, these calculations can help understand the nature of the electronic excitations, often involving n → π* and π → π* transitions associated with the carbonyl and thiol groups.

Molecular Dynamics and Simulation Studies

Molecular dynamics simulations provide insights into the dynamic behavior of Morpholine, 4-(mercaptoacetyl)- over time.

The morpholine ring in Morpholine, 4-(mercaptoacetyl)- typically adopts a stable chair conformation. However, it possesses conformational flexibility and can undergo ring inversion. The mercaptoacetyl side chain also exhibits significant flexibility due to the rotation around its single bonds. Molecular dynamics simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. These studies are crucial for understanding how the molecule's shape influences its biological activity and interactions.

The surrounding solvent can significantly influence the conformation and reactivity of Morpholine, 4-(mercaptoacetyl)-. Molecular dynamics simulations in explicit solvent models (e.g., water) can reveal how solvent molecules interact with the solute. For instance, hydrogen bonding between water molecules and the polar groups of Morpholine, 4-(mercaptoacetyl)- (carbonyl oxygen, morpholine nitrogen and oxygen, and thiol group) can stabilize certain conformations. These simulations can also provide insights into how the solvent affects the energy of the frontier orbitals, thereby modulating the molecule's reactivity.

Reaction Mechanism Elucidation through Computational Modeling

The reaction mechanisms involving "Morpholine, 4-(mercaptoacetyl)-" are primarily dictated by the reactivity of its thiol (-SH) and amide functionalities. Computational modeling of analogous systems provides insights into the plausible pathways for its reactions.

One of the key reactions of mercaptans is their addition to electrophiles. Computational studies on the addition of thiols, such as methanethiol (B179389) (a model for the mercaptoacetyl group), to Michael acceptors have been performed using Density Functional Theory (DFT) methods like M06-2X/6-311+G(d,p). These studies reveal that the reaction proceeds via a nucleophilic attack of the thiolate anion on the electrophilic center. The calculated activation barriers and reaction energies for such additions provide a quantitative measure of reactivity. For instance, the addition of methanethiol to various activated double and triple bonds has been computationally explored, showing that the thermodynamics and kinetics are highly dependent on the nature of the acceptor. acs.orgnih.gov

Another significant reaction pathway for "Morpholine, 4-(mercaptoacetyl)-" involves the amide bond. The mechanism of amide bond formation and cleavage has been a subject of extensive computational investigation. rsc.orgresearchgate.net For instance, the condensation of carboxylic acids and amines to form amides, a process relevant to the synthesis of "Morpholine, 4-(mercaptoacetyl)-", has been studied computationally, revealing the roles of catalysts and the energetics of intermediate steps. rsc.org Similarly, the hydrolysis or cleavage of the amide bond, a potential metabolic or degradation pathway, can be modeled. Computational studies on the cleavage of unconstrained amide bonds have detailed the free energy barriers for different mechanistic pathways, including those assisted by intramolecular nucleophilic attack. researchgate.netusfq.edu.ec For a molecule like "Morpholine, 4-(mercaptoacetyl)-", the thiol group could potentially participate in or influence the cleavage of the adjacent amide bond, a hypothesis that could be rigorously tested through dedicated computational modeling.

The table below summarizes representative computed reaction energies for thiol additions to different Michael acceptors, which can serve as a model for the reactivity of the mercaptoacetyl moiety.

| Reactants | Product | Reaction Energy (kcal/mol) in water | Computational Method |

| Methanethiol + N-methylmaleimide | Adduct | -25.1 | M06-2X/6-311+G(d,p) |

| Methanethiol + N-methylpropynamide | Adduct | -41.0 | M06-2X/6-311+G(d,p) |

| Ac-Cys-OMe + N-benzylmaleimide | Adduct | -21.5 | M06-2X/6-311+G(d,p) |

| Ac-Cys-OMe + N-benzylpropynamide | Adduct | -37.8 | M06-2X/6-311+G(d,p) |

This data is based on computational studies of model systems and is intended to be illustrative of the reactivity of the mercaptoacetyl group. nih.gov

Structure-Reactivity/Selectivity Relationship Predictions

The structure of "Morpholine, 4-(mercaptoacetyl)-" inherently dictates its reactivity and selectivity in chemical transformations. Computational methods can predict how modifications to its structure would influence its chemical behavior.

The morpholine ring, a saturated heterocycle, can adopt different conformations, with the chair form being the most stable. The orientation of the mercaptoacetyl substituent (axial vs. equatorial) can influence the molecule's steric and electronic properties, and consequently its reactivity. While no specific studies on "Morpholine, 4-(mercaptoacetyl)-" exist, computational analyses of other N-substituted morpholines have been conducted. For example, structure-activity relationship studies of N-arylsulfonyl morpholines have been performed in the context of drug design, demonstrating how substitutions on the morpholine ring and the N-acyl group affect biological activity. nih.gov These studies often employ molecular docking and molecular dynamics simulations to understand interactions with biological targets. nih.gov

The reactivity of the thiol group is significantly influenced by its acidity (pKa), which can be computationally predicted. The electron-withdrawing nature of the adjacent carbonyl group in the mercaptoacetyl moiety is expected to increase the acidity of the thiol proton, making it a more potent nucleophile in its thiolate form. Computational studies on similar thiol-containing compounds can quantify this effect.

Furthermore, the amide bond's rotational barrier and planarity, which are crucial for its chemical stability, can be analyzed computationally. The substituents on the nitrogen and carbonyl carbon of the amide can modulate its electronic properties and susceptibility to nucleophilic attack. Quantitative structure-activity relationship (QSAR) studies on other amide derivatives have successfully used computational descriptors to build models that predict their biological activity or reactivity. frontiersin.org For "Morpholine, 4-(mercaptoacetyl)-", a similar approach could be used to predict its reactivity in various chemical environments by correlating structural descriptors with kinetic or thermodynamic parameters.

The following table presents data from a computational study on amide bond formation, illustrating how the nature of the reactants influences the reaction, which can be extrapolated to understand the synthesis and reactivity of "Morpholine, 4-(mercaptoacetyl)-".

| Carboxylic Acid | Amine | Relative Free Energy Barrier (kcal/mol) | Computational Method |

| Acetic Acid | Methylamine | 0.0 (Reference) | DFT |

| Benzoic Acid | Methylamine | +2.5 | DFT |

| Acetic Acid | Aniline | +5.1 | DFT |

| Pivalic Acid | Methylamine | +3.8 | DFT |

This data is derived from a systematic computational study on amide formation and highlights the influence of steric and electronic effects on reactivity. rsc.org

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular architecture of Morpholine (B109124), 4-(mercaptoacetyl)-. By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that reveal detailed information about their atomic composition and bonding arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of Morpholine, 4-(mercaptoacetyl)-. nih.govuobasrah.edu.iq This powerful, non-destructive technique provides granular insights into the chemical environment of individual atoms within the molecule.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) is instrumental in identifying the various hydrogen atoms present in the molecule. The spectrum of N-substituted morpholines, a class to which Morpholine, 4-(mercaptoacetyl)- belongs, typically displays characteristic signals for the protons on the morpholine ring and the mercaptoacetyl group. nih.govchemicalbook.com The chemical shifts (δ) of these protons are influenced by their local electronic environment, while the spin-spin coupling patterns reveal the connectivity between neighboring protons. nih.govresearchgate.net

¹³C NMR Spectroscopy: Complementing ¹H NMR, Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. nih.govuobasrah.edu.iq Each unique carbon atom in Morpholine, 4-(mercaptoacetyl)- gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the complete mapping of the carbon framework. researchgate.net

Table 1: Representative NMR Data for Morpholine Derivatives

| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 2.5 - 3.8 | Multiplets | Morpholine ring protons |

| ¹H | 3.2 - 3.5 | Singlet/Multiplet | Methylene protons of acetyl group |

| ¹H | 1.5 - 2.5 | Broad Singlet | Thiol proton (-SH) |

| ¹³C | 42 - 46 | - | C-N carbons of morpholine ring |

| ¹³C | 66 - 68 | - | C-O carbons of morpholine ring |

| ¹³C | 30 - 40 | - | Methylene carbon of acetyl group |

| ¹³C | 168 - 172 | - | Carbonyl carbon of acetyl group |

Note: Specific chemical shifts can vary depending on the solvent and the specific substitution pattern.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. osha.govresearchgate.netnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The IR spectrum of Morpholine, 4-(mercaptoacetyl)- is expected to show characteristic absorption bands corresponding to the various functional groups. Key expected vibrations include the C=O stretching of the amide group, the C-N and C-O stretching of the morpholine ring, and the S-H stretching of the thiol group. researchgate.netnih.govspectrabase.com

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. It provides information about vibrational modes that are often weak or absent in the IR spectrum. For Morpholine, 4-(mercaptoacetyl)-, Raman spectroscopy can be particularly useful for observing the S-H and C-S stretching vibrations, which can sometimes be weak in IR spectra. nih.govscielo.org.mxresearchgate.net

Table 2: Characteristic Vibrational Frequencies for Morpholine, 4-(mercaptoacetyl)-

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (C=O) | Stretching | 1630 - 1680 |

| Thiol (S-H) | Stretching | 2550 - 2600 |

| C-N (Morpholine) | Stretching | 1115 - 1140 |

| C-O (Morpholine) | Stretching | 1070 - 1100 |

| C-H (Aliphatic) | Stretching | 2850 - 2960 |

Note: These are general ranges and can be influenced by the molecular environment.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.govresearchgate.net In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).

Mass Spectrometry (MS): The mass spectrum of Morpholine, 4-(mercaptoacetyl)- will show a molecular ion peak (M⁺) corresponding to its molecular weight. researchgate.net Fragmentation patterns observed in the mass spectrum provide valuable structural information, as the molecule breaks apart in a predictable manner. Common fragmentation pathways for morpholine derivatives often involve the cleavage of the morpholine ring or the substituent group. nist.govnist.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular weight, often to four or five decimal places. This precision allows for the unambiguous determination of the elemental formula of Morpholine, 4-(mercaptoacetyl)-, distinguishing it from other compounds with the same nominal mass. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light. For Morpholine, 4-(mercaptoacetyl)-, the amide carbonyl group (C=O) acts as a chromophore. The UV-Vis spectrum would be expected to show an absorption maximum (λ_max) characteristic of the n→π* transition of the carbonyl group. rsc.orgresearchgate.netresearchgate.net While not as structurally informative as NMR or MS, UV-Vis spectroscopy is a simple and rapid method for confirming the presence of the carbonyl chromophore and can be used for quantitative analysis. researchgate.net

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating Morpholine, 4-(mercaptoacetyl)- from impurities and for assessing its purity. These methods rely on the differential distribution of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of chemical compounds. sielc.comijpsdronline.comhelixchrom.com For the analysis of Morpholine, 4-(mercaptoacetyl)-, a reverse-phase HPLC method is typically employed. sielc.comsielc.com

In this setup, a nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comsielc.com The separation is based on the compound's polarity; less polar compounds are retained longer on the column. The retention time, the time it takes for the compound to elute from the column, is a characteristic property that can be used for identification. The area under the chromatographic peak is proportional to the concentration of the compound, allowing for accurate quantification. ijpsdronline.com Purity assessment is achieved by detecting the presence of any additional peaks in the chromatogram, which would indicate the presence of impurities.

Table 3: Typical HPLC Parameters for the Analysis of Morpholine Derivatives

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV-Vis (monitoring at the λ_max of the carbonyl group) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Injection Volume | 5 - 20 µL |

Note: These parameters are illustrative and require optimization for specific applications.

Gas Chromatography–Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like Morpholine, 4-(mercaptoacetyl)-, derivatization is typically required to increase volatility, making them amenable to GC-MS analysis. However, specific derivatization protocols and validated GC-MS methods for the analysis of Morpholine, 4-(mercaptoacetyl)- are not documented in peer-reviewed literature.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the separation and qualitative identification of compounds. It is plausible that a TLC method could be developed for Morpholine, 4-(mercaptoacetyl)- using an appropriate stationary phase (e.g., silica (B1680970) gel) and a mobile phase selected based on the compound's polarity. Visualization could potentially be achieved using UV light or a suitable staining reagent that reacts with the thiol or amide functional groups. Despite its potential applicability, specific TLC systems developed and reported for Morpholine, 4-(mercaptoacetyl)- have not been found in a thorough review of scientific databases.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal structural information for Morpholine, 4-(mercaptoacetyl)-, including bond lengths, bond angles, and crystal packing. A search of crystallographic databases, however, indicates that the crystal structure of Morpholine, 4-(mercaptoacetyl)- has not been determined or deposited.

Quantitative Analytical Method Development

The development of robust and validated quantitative analytical methods is crucial for accurately determining the concentration of a compound in various samples.

Method Validation Parameters

The validation of an analytical method ensures its reliability for its intended purpose. Key parameters that would need to be established for a quantitative assay for Morpholine, 4-(mercaptoacetyl)- include:

| Validation Parameter | Description |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |

| Recovery | The percentage of the true amount of an analyte that is detected by the analytical method. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |

Specific values for these parameters for Morpholine, 4-(mercaptoacetyl)- are not available as no validated quantitative methods have been published.

Development of Specific Assays for Trace Analysis in Complex Matrices

The analysis of trace levels of a compound in complex matrices, such as biological fluids or environmental samples, presents significant challenges due to potential interferences. The development of a specific assay for Morpholine, 4-(mercaptoacetyl)- would likely involve sophisticated sample preparation techniques to isolate the analyte from the matrix, followed by detection with a highly sensitive instrument, such as a liquid chromatograph coupled with a mass spectrometer (LC-MS). Currently, there are no published reports detailing the development of such specific assays for trace analysis of this compound.

Role As a Chemical Scaffold or Building Block in Academic Synthesis

Precursor in the Synthesis of Novel Heterocyclic Systems

The scaffold of Morpholine (B109124), 4-(mercaptoacetyl)- and its close chemical relatives serve as key starting materials for the construction of more complex heterocyclic systems. The reactive nature of the acetyl moiety, particularly when derivatized, allows for cyclization reactions to form new rings.

Researchers have demonstrated that reacting morpholine-acetamide derivatives with various reagents can lead to the formation of diverse heterocyclic compounds. For instance, the synthesis of 2-chloro-1-(morpholin-4-yl)ethanone, a direct precursor to the title compound, is a common first step. nih.govjocpr.com This intermediate can then be reacted with amines, thiols, or other nucleophiles to build new molecular frameworks.

Detailed research findings show that morpholine-acetyl hydrazides, formed by reacting the corresponding ester with hydrazine (B178648) hydrate, are versatile precursors for heterocycles like 1,2,4-triazoles. researchgate.net Furthermore, studies on the synthesis of morpholine-derived thiazoles have been reported, highlighting the utility of this scaffold in accessing important five-membered heterocyclic systems. nih.gov In one synthetic pathway, a morpholine-acetamide derivative was reacted with different amines and thiols to generate heterocyclic amine derivatives, including 1,3,4-oxadiazoles. nih.gov

Table 1: Examples of Heterocyclic Systems Synthesized from Morpholine-Acetyl Scaffolds

| Starting Scaffold | Reagents | Resulting Heterocycle | Research Focus |

|---|---|---|---|

| 2-(morpholin-4-yl)acetohydrazide | Aromatic aldehydes/ketones | Schiff Bases | Synthesis of new biologically active agents. |

| 2-(morpholin-4-yl)acetohydrazide | Ammonium thiocyanate | 1,2,4-triazole-3-thiol | Building blocks for further functionalization. researchgate.net |

| 2-chloro-1-(morpholin-4-yl)ethanone | Substituted anilines, thiourea | Thiazole derivatives | Development of enzyme inhibitors. nih.gov |

Component in the Design of Advanced Ligands for Coordination Chemistry

The functional groups within Morpholine, 4-(mercaptoacetyl)- make it an excellent candidate for use as a ligand in coordination chemistry. The soft sulfur atom of the thiol group shows a strong affinity for soft and borderline metal ions, while the amide carbonyl oxygen and the morpholine ring's oxygen and nitrogen atoms can also act as potential donor sites. This multi-dentate character allows for the formation of stable chelate complexes with various metals.

The design of ligands using this scaffold allows for fine-tuning of properties. The combination of the thiol (a strong metal binder) and the morpholine group (a solubility and stability enhancer) makes these ligands "advanced," as they are designed with specific functions in mind, such as catalytic activity or biological targeting.

Intermediate in the Formation of Supramolecular Assemblies

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. Morpholine, 4-(mercaptoacetyl)- possesses several features that make it a suitable building block for such assemblies.

Hydrogen Bonding: The oxygen atom of the morpholine ring is a hydrogen bond acceptor. researchgate.net The thiol group can act as both a hydrogen bond donor and acceptor. These interactions can direct the self-assembly of molecules into well-defined architectures like sheets or helices.

Disulfide Bond Formation: The thiol group can be readily oxidized to form a disulfide bond (-S-S-). This covalent, yet reversible, linkage can be used to lock molecules into specific conformations or to link different components of a supramolecular system.

While specific literature on the supramolecular assemblies of Morpholine, 4-(mercaptoacetyl)- itself is not abundant, the principles of supramolecular chemistry strongly suggest its potential in this field. Its structure is analogous to other building blocks that are widely used to create complex, non-covalently linked systems.

Application in Material Science Research

The reactivity of the thiol group makes Morpholine, 4-(mercaptoacetyl)- a highly useful compound in material science, particularly for polymer cross-linking and the functionalization of surfaces.

Polymer Cross-linking: Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. The thiol group on Morpholine, 4-(mercaptoacetyl)- can participate in thiol-ene or Michael addition reactions, which are highly efficient methods for cross-linking polymer chains to form hydrogels. nih.gov For example, it can react with polymers containing maleimide (B117702) or acrylate (B77674) functional groups, such as modified polyethylene (B3416737) glycol (PEG), to form a stable thioether bond. nih.govgoogle.com

This approach is advantageous because the reaction is often rapid, proceeds under mild, biocompatible conditions, and exhibits high specificity, minimizing side reactions. nih.gov By incorporating the morpholine moiety, the resulting hydrogel material may exhibit improved hydrophilicity and biocompatibility. scielo.br Such hydrogels are extensively researched for applications in drug delivery and tissue engineering. scielo.br

Surface Modification: The thiol group has a strong, well-documented affinity for the surfaces of noble metals, most notably gold. This interaction leads to the formation of a self-assembled monolayer (SAM), where the sulfur atom chemically bonds to the metal surface. By immersing a gold surface in a solution of Morpholine, 4-(mercaptoacetyl)-, the surface can be uniformly coated with a layer of these molecules.

This process effectively changes the chemical nature of the surface, functionalizing it with morpholine groups. Such modified surfaces could be used to:

Control the wetting properties of the surface.

Prevent non-specific protein adsorption, a key requirement for biomedical implants and biosensors.

Provide a platform for the further attachment of other molecules or biomolecules.

This ability to tailor surface properties at the molecular level is a cornerstone of modern nanotechnology and material science.

Q & A

Basic: What are the established synthetic routes for preparing 4-(mercaptoacetyl)morpholine, and what analytical methods validate its purity?

The synthesis of 4-(mercaptoacetyl)morpholine typically involves nucleophilic substitution or acylation reactions. For example, reacting morpholine with mercaptoacetyl chloride in a polar aprotic solvent (e.g., dichloromethane) under inert conditions, followed by neutralization and purification via column chromatography. Intermediate steps should be monitored using thin-layer chromatography (TLC) with UV visualization. Final purity is confirmed via 1H/13C NMR (to verify structural integrity) and high-resolution mass spectrometry (HRMS) for molecular weight validation. Impurity profiling can be performed using HPLC with a C18 column and UV detection at 254 nm .

Basic: How can researchers characterize the physicochemical properties of 4-(mercaptoacetyl)morpholine, and what computational tools aid in predicting its stability?

Key physicochemical properties include logP (lipophilicity), determined experimentally via shake-flask method or predicted using software like ChemAxon . Thermal stability is assessed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) . Computational tools like Gaussian or Spartan can model the compound’s electronic structure and predict reactive sites. For crystallographic characterization, X-ray diffraction (using SHELX programs for refinement ) resolves bond angles and conformations. Aqueous solubility is measured via nephelometry, while pKa values are determined potentiometrically .

Advanced: What strategies optimize the biological activity of 4-(mercaptoacetyl)morpholine derivatives in drug design?

The morpholine ring enhances solubility and bioavailability, but the thiol group in 4-(mercaptoacetyl)morpholine introduces redox sensitivity. To improve stability, researchers often replace the thiol with a bioisostere (e.g., tetrazole) or protect it as a disulfide. Molecular docking (using AutoDock Vina) identifies binding interactions with targets like cysteine proteases. Structure-activity relationship (SAR) studies systematically modify the acyl chain length or introduce halogen substituents to enhance affinity. In vitro assays (e.g., enzyme inhibition IC50 measurements) coupled with pharmacokinetic profiling (e.g., microsomal stability tests) guide lead optimization .

Advanced: How should researchers resolve contradictions between spectroscopic data and computational predictions for 4-(mercaptoacetyl)morpholine?

Discrepancies between experimental NMR shifts and density functional theory (DFT)-calculated values may arise from solvent effects or conformational flexibility. Use explicit solvent models (e.g., COSMO-RS) in DFT calculations to improve accuracy. For ambiguous NOESY correlations, variable-temperature NMR or rotational frame nuclear Overhauser effect spectroscopy (ROESY) can clarify spatial proximities. Cross-validate crystallographic data (e.g., via SHELXL refinement ) with spectroscopic results to confirm tautomeric forms or hydrogen-bonding networks .

Advanced: What are the potential applications of 4-(mercaptoacetyl)morpholine in targeting cysteine-dependent enzymes, and how are inhibitory mechanisms validated?

The thiol group in 4-(mercaptoacetyl)morpholine enables covalent inhibition of cysteine proteases (e.g., cathepsin B) or deubiquitinases. Kinetic assays (progress curve analysis) differentiate reversible vs. irreversible inhibition. Mass spectrometry confirms covalent adduct formation by detecting mass shifts corresponding to enzyme-inhibitor complexes. Selectivity is assessed using panel screens against off-target proteases. In vivo efficacy is evaluated in xenograft models, with PET imaging tracking target engagement .

Basic: What safety protocols are critical when handling 4-(mercaptoacetyl)morpholine in laboratory settings?

Due to the thiol group’s reactivity and potential toxicity, use glove boxes or fume hoods for synthesis. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Monitor air quality for H2S release using gas detectors. Spills should be neutralized with oxidizing agents (e.g., NaHCO3-H2O2 mixture). Acute toxicity data (e.g., LD50) should be sourced from structurally similar compounds (e.g., morpholine derivatives ), and disposal must comply with EPA guidelines for sulfur-containing waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.